N1-isopropyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide
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Overview
Description
The compound “N1-isopropyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine, yielding cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give the final compounds .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using 1H, 13C NMR, and IR spectra . HMBC, HSQC, COSY, and NOESY spectra of representative compounds have also been investigated .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include condensation and dehydration . The cyclic intermediates formed in the reaction course are unstable and easily undergo amido-imidol tautomerism, yielding stable 1H-indazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been predicted using the US Environmental Protection Agency’s EPISuite™ . The Log Octanol-Water Partition Coef (Log Kow) is estimated to be 3.59. The boiling point is estimated to be 568.86°C, and the melting point is estimated to be 244.76°C .Scientific Research Applications
Synthesis and Characterization
Research on pyrazole derivatives, including their synthesis and characterization, often explores their potential applications in various fields. For example, a study focused on the synthesis, characterization, and X-ray crystal study of pyrazole derivatives, identifying antitumor, antifungal, and antibacterial pharmacophore sites. This research highlights the process of creating and analyzing compounds with potential medical applications (Titi et al., 2020).
Antimicrobial and Insecticidal Potential
Another study synthesized pyrimidine linked pyrazole heterocyclics and evaluated their insecticidal and antibacterial potential. This demonstrates the application of such compounds in developing agents that could be used in agricultural and medical settings to control pests and infections (Deohate & Palaspagar, 2020).
Antifungal and Anticancer Activities
Further research into pyrazolo[3,4-d]pyrimidine and related derivatives has shown potential antifungal and anticancer activities. These studies contribute to the understanding of how these compounds can be used in medical treatments and drug development (Hassaneen et al., 2019).
Molecular Docking and Drug Design
Research also extends into the use of pyrazolo[3,4-d]pyrimidine derivatives in drug design, including molecular docking studies. This helps in understanding the interaction of these compounds with biological targets and their potential efficacy as therapeutic agents (Li et al., 2016).
Future Directions
properties
IUPAC Name |
N-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-N'-propan-2-yloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O3/c1-8(2)17-14(24)15(25)19-12-7-9(3)21-22(12)16-18-11-6-4-5-10(11)13(23)20-16/h7-8H,4-6H2,1-3H3,(H,17,24)(H,19,25)(H,18,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEMOBXFWWKRQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C(=O)NC(C)C)C2=NC3=C(CCC3)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-isopropyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide |
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